molecular formula C9H9F2NO2 B12118449 2-(2,6-Difluorophenyl)alanine

2-(2,6-Difluorophenyl)alanine

Cat. No.: B12118449
M. Wt: 201.17 g/mol
InChI Key: PJHJCEQNMFZRDL-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)alanine is a synthetic amino acid derivative of phenylalanine, characterized by the presence of two fluorine atoms at the 2 and 6 positions on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Difluorophenyl)alanine typically involves the introduction of fluorine atoms into the phenylalanine structure. One common method is the electrophilic aromatic substitution reaction, where phenylalanine is treated with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst like silver triflate. The reaction is carried out under mild conditions, usually at room temperature, to achieve high selectivity and yield .

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of fluorinated reagents and catalysts in a flow system can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-(2,6-Difluorophenyl)alanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

Scientific Research Applications

2-(2,6-Difluorophenyl)alanine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of protein structure and function, particularly in the investigation of enzyme-substrate interactions.

    Medicine: It has potential therapeutic applications, including the development of novel drugs for the treatment of various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)alanine involves its incorporation into proteins and peptides, where it can influence their structure and function. The presence of fluorine atoms can enhance the stability and binding affinity of the compound to its molecular targets. This can lead to improved pharmacokinetic properties and increased efficacy of the resulting drugs .

Molecular Targets and Pathways:

Comparison with Similar Compounds

2-(2,6-Difluorophenyl)alanine can be compared with other fluorinated amino acids and phenylalanine derivatives:

    Similar Compounds:

Uniqueness:

Properties

Molecular Formula

C9H9F2NO2

Molecular Weight

201.17 g/mol

IUPAC Name

2-amino-2-(2,6-difluorophenyl)propanoic acid

InChI

InChI=1S/C9H9F2NO2/c1-9(12,8(13)14)7-5(10)3-2-4-6(7)11/h2-4H,12H2,1H3,(H,13,14)

InChI Key

PJHJCEQNMFZRDL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC=C1F)F)(C(=O)O)N

Origin of Product

United States

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